molecular formula C8H18O3 B14637070 2-Methyl-2-[(propoxymethyl)peroxy]propane CAS No. 53693-63-3

2-Methyl-2-[(propoxymethyl)peroxy]propane

Cat. No.: B14637070
CAS No.: 53693-63-3
M. Wt: 162.23 g/mol
InChI Key: SFNJTUKRQAIMMF-UHFFFAOYSA-N
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Description

2-Methyl-2-[(propoxymethyl)peroxy]propane is an organic compound with a complex structure that includes a peroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(propoxymethyl)peroxy]propane typically involves the reaction of 2-methylpropane with propoxymethyl hydroperoxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the peroxy bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process requires precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(propoxymethyl)peroxy]propane undergoes several types of chemical reactions, including:

    Oxidation: The peroxy group can participate in oxidation reactions, often leading to the formation of alcohols or ketones.

    Reduction: Reduction of the peroxy group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-[(propoxymethyl)peroxy]propane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pro-oxidant in biological systems, which can help in studying oxidative stress.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled decomposition.

    Industry: Utilized in the production of polymers and as an initiator in polymerization reactions.

Mechanism of Action

The mechanism by which 2-Methyl-2-[(propoxymethyl)peroxy]propane exerts its effects involves the decomposition of the peroxy group to generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-methoxypropane: Similar in structure but lacks the peroxy group, making it less reactive in oxidation reactions.

    2-Methyl-2-propanethiol: Contains a thiol group instead of a peroxy group, leading to different reactivity and applications.

    2-Methyl-2-butene: An alkene with a similar carbon skeleton but different functional groups, affecting its chemical behavior.

Uniqueness

2-Methyl-2-[(propoxymethyl)peroxy]propane is unique due to the presence of the peroxy group, which imparts distinct reactivity and potential applications in oxidative processes. This makes it valuable in research areas focused on oxidative stress and polymer chemistry.

Properties

CAS No.

53693-63-3

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-2-(propoxymethylperoxy)propane

InChI

InChI=1S/C8H18O3/c1-5-6-9-7-10-11-8(2,3)4/h5-7H2,1-4H3

InChI Key

SFNJTUKRQAIMMF-UHFFFAOYSA-N

Canonical SMILES

CCCOCOOC(C)(C)C

Origin of Product

United States

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